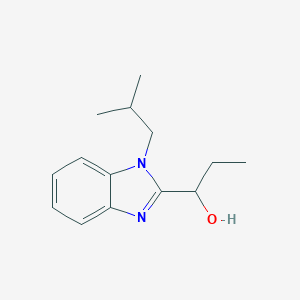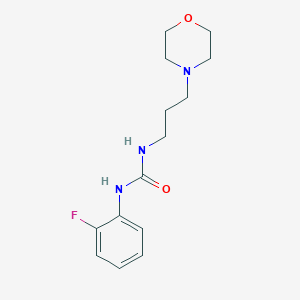
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a morpholinopropyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea typically involves the reaction of 2-fluoroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atom.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The fluorophenyl and morpholinopropyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenyl)-3-(3-morpholinopropyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-3-(3-morpholinopropyl)urea: Similar structure with a bromine atom instead of fluorine.
1-(2-Methylphenyl)-3-(3-morpholinopropyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with target molecules, making it a valuable compound for various applications.
属性
分子式 |
C14H20FN3O2 |
|---|---|
分子量 |
281.33 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C14H20FN3O2/c15-12-4-1-2-5-13(12)17-14(19)16-6-3-7-18-8-10-20-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,19) |
InChI 键 |
HSDNWVVJOBHPKV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)NC2=CC=CC=C2F |
规范 SMILES |
C1COCCN1CCCNC(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


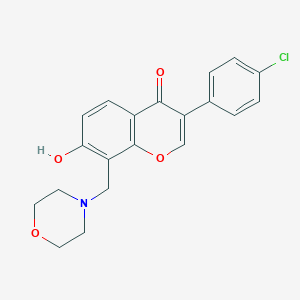
![3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
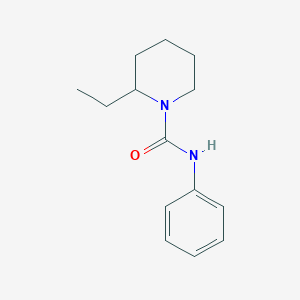
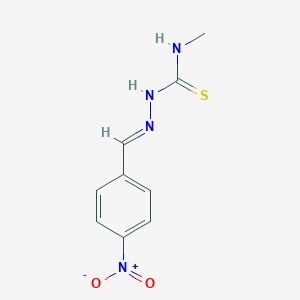
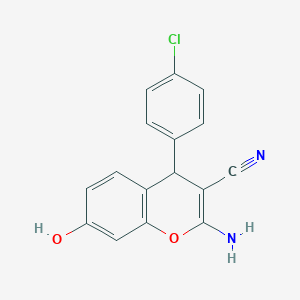
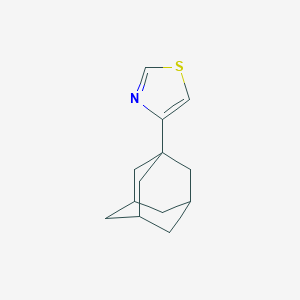
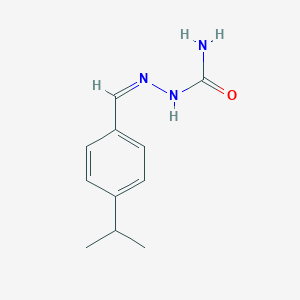
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
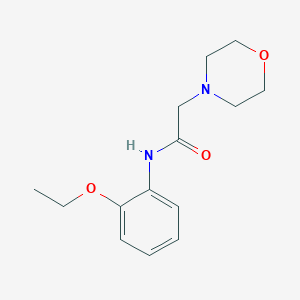
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
![2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole](/img/structure/B256011.png)
